3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyrimidine ring fused with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and robustness. This method involves the use of microwave irradiation to accelerate the reaction rates and improve yields. The chemical structure of the synthesized compound is confirmed using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with amines can yield amino-substituted derivatives, while Suzuki coupling can produce biaryl compounds .
Scientific Research Applications
3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a pharmaceutical intermediate in the synthesis of kinase inhibitors, which are vital therapeutic agents for treating various diseases, including cancer.
Biological Research: The compound has shown promising anticancer activity in vitro against several human cancer cell lines, making it a potential candidate for further drug development.
Chemical Research: Its unique structure and reactivity make it a valuable compound for studying various chemical reactions and mechanisms.
Mechanism of Action
The mechanism by which 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinase CK1ε, which plays a role in various cellular processes, including cell cycle regulation and apoptosis. The compound’s ability to bind to this kinase and inhibit its activity contributes to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Another pyrrolopyrimidine derivative with similar structural features and biological activities.
4-Chloro-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6-one: A structurally related compound with different substituents that affect its chemical and biological properties.
Uniqueness
What sets 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile apart from similar compounds is its specific combination of a chloro-substituted pyrrolopyrimidine ring and a nitrile group
Properties
Molecular Formula |
C9H7ClN4O |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-(4-chloro-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H7ClN4O/c10-8-6-2-4-14(7(15)1-3-11)9(6)13-5-12-8/h5H,1-2,4H2 |
InChI Key |
FJONOKRUBPSMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=NC=N2)Cl)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.